molecular formula C28H29N3O3S B2914193 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 899356-13-9

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2914193
CAS No.: 899356-13-9
M. Wt: 487.62
InChI Key: CCBRZHAOVMHWLW-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its quinoline core, which is substituted with ethoxy, methylbenzenesulfonyl, and phenylpiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy group at the 6-position, the 4-methylbenzenesulfonyl group at the 3-position, and the 4-phenylpiperazinyl group at the 4-position. Each step requires specific reagents and conditions to ensure the desired substitutions occur with high yield and purity.

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Ethoxy Substitution: The ethoxy group can be introduced using ethyl iodide in the presence of a strong base like sodium hydride.

    Methylbenzenesulfonyl Substitution:

    Phenylpiperazinyl Substitution: The final substitution involves the reaction of the quinoline derivative with 1-phenylpiperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl positions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biology: It may be used in studies involving cell signaling pathways, given its potential interactions with various biological targets.

    Industry: The compound could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline: can be compared to other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical properties and potential applications. The presence of the phenylpiperazinyl group, in particular, may enhance its ability to interact with biological targets compared to other similar compounds.

Properties

IUPAC Name

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-34-23-11-14-26-25(19-23)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-9-21(2)10-13-24/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBRZHAOVMHWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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